(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-22(2)31(26,27)15-8-5-13(6-9-15)19(25)21-20-23(12-18(24)29-4)16-10-7-14(28-3)11-17(16)30-20/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUNGRZFGYMIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a methyl ester, a benzoyl moiety with a dimethylsulfamoyl substitution, and a benzo[d]thiazole ring, suggests promising biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 461.6 g/mol. The presence of specific functional groups such as the sulfamoyl group indicates possible interactions with biological targets relevant in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S2 |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 1321661-38-4 |
Antimicrobial Activity
Research indicates that compounds containing the thiazole ring often exhibit significant antimicrobial properties. This compound's structural components suggest it may interact effectively with bacterial cell walls or enzymes involved in cell wall synthesis, potentially leading to antibacterial effects.
Anticancer Activity
Studies on similar benzothiazole derivatives have shown promising anticancer activity. For instance, compounds designed based on the benzothiazole structure have been reported to inhibit the proliferation of various cancer cell lines such as A431 and A549, demonstrating significant cytotoxicity at micromolar concentrations .
In vitro assays reveal that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, which is a crucial mechanism for anticancer drugs. The compound's structure suggests it may share these mechanisms due to its similar functional groups and overall architecture.
Case Studies and Experimental Findings
- Synthesis and Evaluation : A study synthesized several benzothiazole derivatives and evaluated their biological activities. One derivative demonstrated an IC50 value of 54.15 µM against melanoma cancer cells, indicating potent anticancer activity .
- Bioactivity Screening : The synthesized compound exhibited significant anti-inflammatory effects in animal models, comparable to established anti-inflammatory drugs. This suggests its potential as a dual-action therapeutic agent targeting both inflammation and cancer .
- Structure-Activity Relationship (SAR) : The biological activity of this compound can be predicted through SAR models. Compounds with similar structures have shown effectiveness against various biological targets, including bacterial infections and tumor growth .
Scientific Research Applications
The biological activity of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This analysis suggests potential pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : The structural features may contribute to interactions with cellular targets involved in cancer progression.
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its structural characteristics suggest potential applications in:
- Antibacterial Agents : Given its predicted antimicrobial properties, it could be developed as a new class of antibiotics.
- Anticancer Drugs : The compound's ability to interact with cancer cell pathways may lead to novel anticancer therapies.
Case Studies and Research Findings
Research into similar compounds has yielded promising results. For example, studies on benzothiazole derivatives have shown significant anticancer activity in vitro, indicating that modifications to the structure can enhance efficacy against specific cancer types . Additionally, compounds with similar sulfamoyl groups have been explored for their antibacterial properties, demonstrating effectiveness against resistant bacterial strains .
Q & A
Q. What strategies validate the purity of this compound when traditional methods (e.g., HPLC) show discrepancies with elemental analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
